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Compound of Interest

Compound Name: 3-Bromo-2-fluoroaniline

CAS No.: 58534-95-5

Cat. No.: B1289246

Get Quote

Prepared by: Your Senior Application Scientist

This guide provides an in-depth technical overview of 3-Bromo-2-fluoroaniline (CAS No.

58534-95-5), a key building block in modern synthetic organic chemistry, with a particular focus

on its applications in pharmaceutical research and development. We will explore its chemical

properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights to

guide researchers and drug development professionals.

Core Compound Profile
3-Bromo-2-fluoroaniline is a substituted aniline derivative featuring both bromine and fluorine

atoms on the aromatic ring. This unique substitution pattern makes it a valuable intermediate.

The electron-withdrawing nature of the fluorine atom and the versatile reactivity of the bromine

atom allow for a wide range of subsequent chemical modifications.
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Property Value Source

CAS Number 58534-95-5

Molecular Formula C₆H₅BrFN

Molecular Weight 190.01 g/mol

Appearance
Light brown to brown

crystalline powder or solid

Boiling Point 93-95 °C at 10 mmHg

Melting Point 39-41 °C

Density 1.631 g/cm³

Solubility

Soluble in common organic

solvents like methanol,

ethanol, and dichloromethane.

SMILES NC1=C(F)C(Br)=CC=C1

InChI Key
BMLHAFBYZOKBNS-

UHFFFAOYSA-N

Synthesis and Mechanism
The most common and efficient synthesis of 3-Bromo-2-fluoroaniline involves the

regioselective bromination of 2-fluoroaniline. The choice of brominating agent and reaction

conditions is critical to achieving high yield and selectivity, avoiding the formation of di- or other

isomeric bromo derivatives.

Recommended Synthesis Protocol: Electrophilic
Bromination
This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent.

The reaction is typically performed in a polar aprotic solvent to facilitate the reaction while

minimizing side reactions.

Reaction: 2-Fluoroaniline → 3-Bromo-2-fluoroaniline

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1289246/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-bromo-2-fluoroaniline
https://www.benchchem.com/product/b1289246/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-bromo-2-fluoroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289246?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality:

Reagent Choice (NBS): N-Bromosuccinimide is preferred over elemental bromine (Br₂) for its

ease of handling (solid vs. corrosive liquid) and its ability to provide a low, steady

concentration of electrophilic bromine, which enhances regioselectivity.

Solvent Choice (Acetonitrile): Acetonitrile (CH₃CN) is an ideal solvent as it is polar enough to

dissolve the starting material and NBS, but it is aprotic and does not compete in the reaction.

Temperature Control (0 °C to RT): Starting the reaction at a low temperature (0 °C) helps to

control the initial exothermic reaction rate, preventing over-bromination and improving

selectivity. Allowing it to warm to room temperature ensures the reaction proceeds to

completion.

Step-by-Step Protocol:

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline

(1.0 eq) in acetonitrile (approx. 10 mL per gram of aniline).

Cooling: Cool the solution to 0 °C in an ice bath.

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes,

ensuring the temperature does not rise above 5 °C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 2-4 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x

volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-
Bromo-2-fluoroaniline.
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Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 3-Bromo-2-fluoroaniline.

Key Reactions and Synthetic Utility
The true value of 3-Bromo-2-fluoroaniline lies in its utility as a versatile building block. The

amine, fluoro, and bromo groups each offer distinct reactivity, allowing for sequential and

orthogonal chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions,

such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in C-C

bond formation for building complex molecular scaffolds.

Example: Suzuki Coupling Protocol

This reaction is crucial for creating biaryl structures, a common motif in many pharmaceutical

compounds.

Step-by-Step Protocol:

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Bromo-2-fluoroaniline (1.0 eq), the

desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base

such as potassium carbonate (K₂CO₃, 2.0 eq).

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a

degassed solvent mixture, typically dioxane and water (4:1 ratio).

Heating: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, cool the mixture, dilute

with water, and extract with an organic solvent.

Purification: Purify the product via column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)
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While less reactive than other positions, the fluorine atom can undergo nucleophilic aromatic

substitution under specific conditions, particularly when the ring is further activated.

Reactions of the Amine Group
The primary amine group is a versatile handle for various transformations, including:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and

sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type

reactions to introduce a wide range of other functional groups.

Reactivity Logic Diagram
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Caption: Key reactive sites of 3-Bromo-2-fluoroaniline.

Applications in Drug Discovery
3-Bromo-2-fluoroaniline is a precursor for synthesizing a variety of heterocyclic compounds

that are of significant interest in medicinal chemistry. Its derivatives have been explored for

their potential as:

Kinase Inhibitors: The aniline scaffold is a common feature in many ATP-competitive kinase

inhibitors used in oncology.
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Antimicrobial Agents: It is used in the synthesis of novel phenothiazine derivatives, which

have shown potential as antimicrobial and anticancer agents.

CNS Agents: Substituted anilines are core structures in various compounds targeting central

nervous system receptors.

Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when

handling 3-Bromo-2-fluoroaniline.

Hazard Summary:

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

Skin Corrosion/Irritation: Causes skin irritation.

Eye Damage/Irritation: Causes serious eye irritation.

Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

Eye Protection: Safety glasses with side shields or goggles are required.

Lab Coat: A flame-resistant lab coat must be worn.

Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or

generating dust, a respirator may be necessary.

Handling and Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep away from strong oxidizing agents.

Avoid inhalation of dust and contact with skin and eyes.
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Analytical Characterization
Confirming the identity and purity of 3-Bromo-2-fluoroaniline is critical. The following are

expected analytical signatures:

¹H NMR: The proton NMR spectrum will show characteristic signals in the aromatic region

(typically 6.5-7.5 ppm), with splitting patterns dictated by the fluorine and adjacent protons.

The amine protons will appear as a broad singlet.

¹³C NMR: The carbon NMR will show six distinct signals for the aromatic carbons, with the C-

F and C-Br bonds causing significant shifts and C-F coupling.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands

for the primary amine (around 3300-3500 cm⁻¹), C-F stretching, and C-Br stretching bands.

Conclusion
3-Bromo-2-fluoroaniline is a high-value synthetic intermediate whose strategic arrangement

of functional groups provides a robust platform for constructing complex molecules. Its utility in

palladium-catalyzed cross-coupling and other transformations makes it an indispensable tool

for medicinal chemists and drug development professionals. A thorough understanding of its

synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References
Kumar, A., Sharma, S., & Kumar, N. (2021). Synthesis, characterization, and in vitro

evaluation of novel phenothiazine derivatives as potential antimicrobial and anticancer

agents. Journal of Molecular Structure, 1230, 129875. [Link]

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-2-
fluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289246/docs#an-in-depth-technical-guide-to-3-
bromo-2-fluoroaniline]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1289246/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-bromo-2-fluoroaniline
https://www.benchchem.com/product/b1289246/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-bromo-2-fluoroaniline
https://www.sciencedirect.com/science/article/pii/S002228602033600X
https://www.benchchem.com/product/b1289246/docs#an-in-depth-technical-guide-to-3-bromo-2-fluoroaniline
https://www.benchchem.com/product/b1289246/docs#an-in-depth-technical-guide-to-3-bromo-2-fluoroaniline
https://www.benchchem.com/product/b1289246/docs#an-in-depth-technical-guide-to-3-bromo-2-fluoroaniline
https://www.benchchem.com/product/b1289246/docs#an-in-depth-technical-guide-to-3-bromo-2-fluoroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289246?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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